molecular formula C10H14O3 B174232 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate CAS No. 18369-65-8

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate

Cat. No. B174232
CAS RN: 18369-65-8
M. Wt: 182.22 g/mol
InChI Key: WGGDGBXWGGLQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate, also known as DMOCHE, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a cyclic enone compound that contains a carbonyl group and a double bond in its structure. DMOCHE is a versatile molecule that can be synthesized using different methods and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate is not fully understood, but it is thought to involve the modulation of various signaling pathways and the regulation of gene expression. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to interact with proteins involved in inflammation, apoptosis, and cell proliferation.

Biochemical And Physiological Effects

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to exhibit various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and the reduction of reactive oxygen species (ROS) levels. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has also been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain assays. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate also requires further investigation to determine its optimal concentration and dosing for different applications.

Future Directions

There are several future directions for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate can also be used as a starting material for the synthesis of other cyclic enone compounds with potential applications in different fields.
Conclusion:
In conclusion, 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been found to exhibit various biological activities. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has several advantages for lab experiments, but its solubility in water is limited. There are several future directions for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate research, including the development of more efficient synthesis methods and the investigation of its potential as a therapeutic agent for various diseases.

Scientific Research Applications

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

CAS RN

18369-65-8

Product Name

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl acetate

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(5,5-dimethyl-3-oxocyclohexen-1-yl) acetate

InChI

InChI=1S/C10H14O3/c1-7(11)13-9-4-8(12)5-10(2,3)6-9/h4H,5-6H2,1-3H3

InChI Key

WGGDGBXWGGLQAW-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=O)CC(C1)(C)C

Canonical SMILES

CC(=O)OC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl chloride (1.1 ml, 15.65 mmol) was added to a stirred solution of 5,5-dimethyl-cyclohexane-1,3-dione (2.1 g, 14.23 mmol) and pyridine (1.14 ml), in chloroform (50 ml). The mixture was stirred at room temperature for about 1.5 hours, then washed with water, 0.1N HCl, saturated aqueous sodium hydrogen carbonate and water. The organic phase was dried over sodium sulfate and evaporated to dryness to give 2.5 g (96%) of the title compound as a colourless oil, which was used as such without any further purification.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.14 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
96%

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